REACTION_CXSMILES
|
O=[C:2]([CH3:6])[CH2:3][CH2:4][OH:5].[CH2:7]([C:9]([CH2:11]C)=O)[CH3:8].[C:13]1([CH:20]=[CH:19][C:17]([OH:18])=[CH:16][CH:15]=1)O.C[O-].[Na+]>CO>[CH3:13][C:3]1[C:4](=[O:5])[CH:7]([CH3:8])[CH2:9][CH2:11][C:2]=1[CH3:6].[CH3:7][CH:13]1[CH2:20][CH2:19][C:17](=[O:18])[CH:16]=[C:15]1[CH2:2][CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
O=C(CCO)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for another two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
37 g of water is removed from the reaction mixture by entrainment during the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=CC(CC1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |